Indole-6-boronic acid
Overview
Description
Indole-6-boronic acid is a chemical compound that is part of a broader class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and other Lewis bases. This property makes them particularly useful in the field of supramolecular chemistry and in the development of sensors and separation materials. Indole-6-boronic acid, while not explicitly mentioned in the provided papers, can be inferred to share similar reactivity and applications as its close relative, 5-indolylboronic acid, which is discussed in the context of forming boronic esters with sugars in water .
Synthesis Analysis
The synthesis of indole derivatives can involve boronic acids as key intermediates or catalysts. For instance, boronic acid was used to catalyze a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids, demonstrating the role of boronic acids in facilitating the formation of indole derivatives . Additionally, indole substituted twistane-like derivatives were synthesized from a reaction involving 2-quinonyl boronic acid, indicating the versatility of boronic acids in the synthesis of complex indole structures .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and diverse. For example, a novel heterocyclic compound synthesized from the reaction of indole with cyclohexanone in the presence of a Lewis acid, boron trifluoride diethyl etherate, was characterized by NMR and X-ray crystal structure analysis . This highlights the potential for indole-6-boronic acid to form structurally interesting compounds, although the specific molecular structure of indole-6-boronic acid is not detailed in the provided papers.
Chemical Reactions Analysis
Indole boronic acids participate in a variety of chemical reactions. The reversible formation of boronic esters with reducing sugars in water is a key reaction for 5-indolylboronic acid, which forms stronger Lewis acid boronates upon esterification . This reaction is significant as it can be monitored by fluorescence or 11B NMR spectroscopy and shows selectivity for oligosaccharides, which may also be relevant for indole-6-boronic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole boronic acids can be influenced by their interactions with other molecules. The binding constants for sugar-boronates of 5-indolylboronic acid increase with the chain length of maltodextrins, suggesting that the physical properties such as solubility and stability in water can be modulated by complex formation . The acceleration of product formation in the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis indicates that the chemical reactivity of indole boronic acids can be significantly enhanced in the presence of suitable catalysts or promoters .
Scientific Research Applications
Synthesis and Chemical Reactions
Indole-6-boronic acid and its derivatives are primarily utilized in complex organic synthesis processes. For instance, indole substituted twistane-like derivatives were synthesized through a reaction involving 2-quinonyl boronic acid, leading to caged systems upon oxidation. This process highlights boronic acid's role in enabling site-selective conjugate additions and cycloadditions in heteroaromatic systems (Rojas-Martín et al., 2013). Similarly, α-sulfanyl-substituted indole-3-acetic acids were synthesized using boronic acid to catalyze a three-component reaction, showcasing its ability to activate α-hydroxy groups in carboxylic acid intermediates for faster product formation (Das et al., 2017).
Electroanalytical Applications
A study demonstrated the use of a boron-doped diamond electrode for the electroanalytical determination of indole-3-acetic acid phytohormone, highlighting boron's role in enhancing electroanalytical methodologies for compound detection (Yardım & Erez, 2010).
Boron-Containing Indole Mimics
Research on "fused" BN indoles, boron-containing indole mimics, revealed their unique geometric structure and electronic properties. These mimics possess optoelectronic properties distinct from natural indoles, offering new avenues for material science and organic electronics applications (Abbey et al., 2011).
Catalysis and Compound Synthesis
Several studies have focused on using boronic acid derivatives in catalysis, such as in the Rhodium-catalyzed C–H arylation of indoles with aryl boronic acids, revealing the potential of these compounds in facilitating complex chemical transformations with high yield and selectivity (Wang et al., 2015).
Sensor Development
Boronic acid's role in sensor technology, particularly in the development of selective fluorescent chemosensors, has been explored. These sensors are used for detecting carbohydrates and bioactive substances, indicating boronic acid's significant potential in bioanalytical and diagnostic applications (Huang et al., 2012).
Safety And Hazards
Future Directions
The future of Indole-6-boronic acid and other boronic acids lies in their potential applications in various chemical reactions. For instance, the Suzuki-Miyaura coupling reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date . Improving atom economy, ease of preparation, and reducing their cost will be key features of any new developments .
properties
IUPAC Name |
1H-indol-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
Record name | Indole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indole-6-boronic acid | |
CAS RN |
147621-18-9 | |
Record name | Indole-6-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indol-6-ylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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